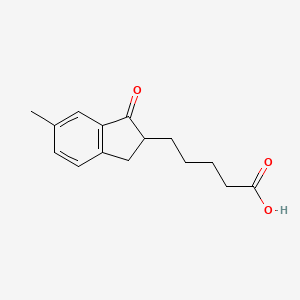![molecular formula C11H11NO2 B14358590 3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole CAS No. 90328-95-3](/img/structure/B14358590.png)
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is a heterocyclic compound that contains a fused oxazole and furan ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenyl-substituted furan derivatives with suitable nitrogen sources under acidic or basic conditions to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The phenyl group and other positions on the ring system can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles or nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the heterocyclic system.
Applications De Recherche Scientifique
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d]triazole: Another heterocyclic compound with a similar fused ring system but containing a triazole ring instead of an oxazole ring.
3-Phenyl-3a,5,6,6a-tetrahydrofuro[3,2-d]triazole: A structural isomer with a different arrangement of the fused rings.
Uniqueness
3-Phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole is unique due to its specific ring fusion and the presence of both oxazole and furan rings. This structural feature can impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
90328-95-3 |
|---|---|
Formule moléculaire |
C11H11NO2 |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-phenyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C11H11NO2/c1-2-4-8(5-3-1)10-11-9(14-12-10)6-7-13-11/h1-5,9,11H,6-7H2 |
Clé InChI |
RWXCNEQHIQHRAG-UHFFFAOYSA-N |
SMILES canonique |
C1COC2C1ON=C2C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




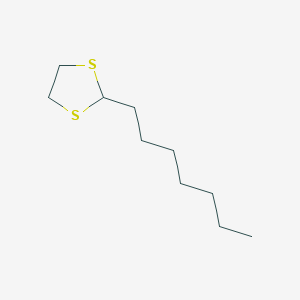
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
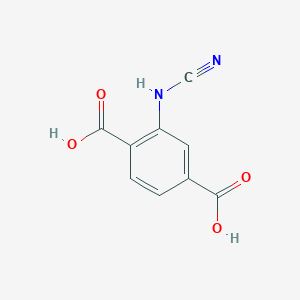

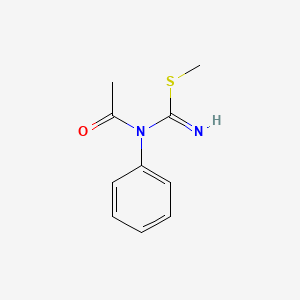
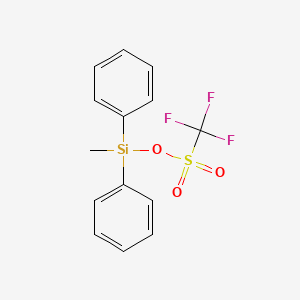
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
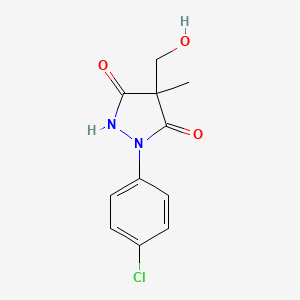
![N-(3-{[(E)-(Hydrazinylmethylidene)amino]methyl}phenyl)acetamide](/img/structure/B14358560.png)
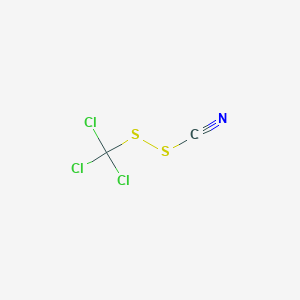
![Bicyclo[2.2.1]hept-3-en-2-ol](/img/structure/B14358584.png)
